Sucrosofate ammonium

Description

Contextualization of Sucrosofate (B108227) Ammonium (B1175870) within Sulfated Carbohydrate Chemistry

Sulfated carbohydrates, including sulfated polysaccharides and oligosaccharides, are a broad class of biomolecules found widely in nature, playing crucial roles in numerous biological processes such as cell communication, immune responses, and tissue homeostasis. researchgate.netethz.chnih.govnih.gov Their biological functions are often closely linked to their specific sulfation patterns and backbone structures. researchgate.netethz.ch Sucrosofate ammonium, as a sulfated disaccharide derivative, fits within this larger context of sulfated carbohydrate chemistry. The field involves the study of the synthesis, characterization, and biological activities of these complex molecules. researchgate.netmdpi.com Research in this area explores how the degree and position of sulfation influence interactions with proteins and other biomolecules, thereby affecting biological outcomes. researchgate.netethz.ch The unique sulfation pattern of this compound on the sucrose (B13894) backbone makes it a subject of interest for understanding structure-function relationships within sulfated carbohydrates.

Historical Development and Evolution of Research on this compound

Research into this compound is linked to the broader investigation of sulfated carbohydrates and their potential applications. The synthesis and study of modified carbohydrates, including sulfated derivatives, have been ongoing areas within carbohydrate chemistry. iastate.edumdpi.com While specific historical milestones solely focused on this compound are not extensively documented in the provided search results, its development is likely intertwined with the exploration of sulfated disaccharides and their properties. The use of related compounds, such as sucrose octasulfate (sucrosofate), as a chemical analogue of heparin and its application in liposomal formulations for drug delivery, provides some historical context for the interest in this class of compounds. ncats.ioncats.io Early research in carbohydrate chemistry laid the groundwork for the synthesis and modification of sugars like sucrose, enabling the later development of sulfated derivatives such as this compound. researchgate.net

Scope and Significance of Current Academic Research on this compound

Current academic research on this compound appears to be primarily focused on its chemical properties and its role as a component in advanced drug delivery systems, particularly liposomal formulations. Its use as a complexing or trapping agent in liposomes to encapsulate active pharmaceutical ingredients like irinotecan (B1672180) has been investigated. acs.orgnih.gov Studies have explored the stability conferred by this compound in these liposomal formulations compared to other salts like ammonium sulfate (B86663). acs.orgnih.gov This research is significant for developing more stable and effective methods for delivering therapeutic compounds. The unique structure of this compound, with its multiple sulfate groups and ammonium counterions, is central to its function in these applications. ontosight.ai Academic interest also stems from the broader potential of sulfated polysaccharides and oligosaccharides to interact with biological molecules and influence cellular pathways, positioning this compound as a compound with potential relevance in life sciences research. ontosight.ai

Detailed research findings regarding this compound's use in liposomal formulations highlight its impact on formulation stability. For instance, liposomes containing ammonium sucrosofate as a complexing agent demonstrated greater stability in serum compared to those using ammonium sulfate. nih.gov This enhanced stability is a key factor in improving the efficacy of encapsulated drugs by prolonging their circulation time in the bloodstream. acs.org

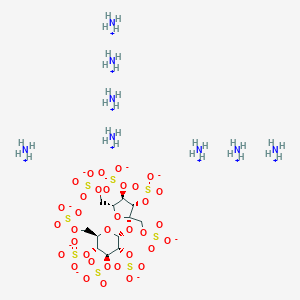

The following table summarizes some key chemical properties of this compound based on available data:

| Property | Value | Source |

| Molecular Formula | C₁₂H₄₆N₈O₃₅S₈ | nih.govfda.gov |

| Molecular Weight | 1119.1 g/mol | citeab.com |

| PubChem CID | 18643587 | nih.govciteab.comnih.gov |

| IUPAC Name | octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | nih.govciteab.com |

| Common Name | This compound | citeab.com |

| UNII | 0M75U2ZH0A | ontosight.ai |

Properties

IUPAC Name |

octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*1H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOAWDYRUPQHRM-QRDGSJRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H46N8O35S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1119.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74135-13-0 | |

| Record name | Sucrosofate ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCROSOFATE AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M75U2ZH0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Sucrosofate Ammonium at the Molecular and Cellular Level

Interactions with Biological Macromolecules

The sulfated nature of sucrosofate (B108227) ammonium (B1175870) facilitates interactions with positively charged regions of biological macromolecules, particularly proteins.

Elucidation of Protein-Sucrosofate Ammonium Binding Dynamics

Sucrosofate, the active component of sucrosofate ammonium, has been shown to interact with proteins, influencing their activity and dynamics. Studies investigating protein-ligand binding dynamics, often employing techniques like molecular dynamics simulations, provide insights into how molecules like this compound interact with target proteins at a molecular level. rsc.orgfrontiersin.org These studies can reveal binding sites, the stability of the interaction, and conformational changes induced in the protein upon binding. For instance, research on the binding of inhibitors and ubiquitin-like proteins to SARS-CoV-2 Papain-like protease has utilized molecular dynamics simulations to understand interaction dynamics and inform drug design frontiersin.org. While this specific study does not directly involve this compound, it illustrates the methodologies used to elucidate protein-ligand binding dynamics. The ammonium ion component of this compound can also influence protein binding, as high concentrations of ammonium sulfate (B86663) are known to induce protein binding to various chromatography columns, a phenomenon related to salting-out effects. nih.gov This suggests that the ammonium counterions may play a role in modulating the interaction between sucrosofate and proteins.

Modulation of Cell Surface Receptor-Ligand Interactions by this compound

Sulfated polysaccharides, including sucrosofate, have demonstrated the ability to interact with cell surface receptors. ontosight.ai This interaction can modulate the binding dynamics between receptors and their natural ligands, thereby influencing downstream cellular responses. This modulation can occur through various mechanisms, such as competing for binding sites, inducing conformational changes in the receptor, or acting as co-receptors. The use of sulfated polysaccharides in advanced delivery systems, particularly liposomes, highlights their potential in targeting specific cell surface receptors for enhanced cellular uptake. ncats.ioncats.iomdpi.compreprints.org

Cellular Signaling Pathway Perturbations by this compound

The interactions of this compound with biological macromolecules can lead to significant perturbations in cellular signaling pathways.

Analysis of Fibroblast Growth Factor Signaling Modulation

Sucrose (B13894) octasulfate (SOS), a form of sucrosofate, has been shown to modulate fibroblast growth factor (FGF) signaling pathways. ncats.ioncats.io FGFs are crucial for various cellular processes, including growth, differentiation, and angiogenesis. nih.govfrontiersin.org Research indicates that SOS can activate FGF signaling, partly by binding to and stabilizing FGFs. nih.govnih.gov Furthermore, SOS has been observed to induce FGF-dependent dimerization of FGF receptors (FGFRs). nih.govnih.gov A crystal structure analysis of a dimeric FGF2-FGFR1-SOS complex revealed that SOS binds to both FGF and FGFR within a ternary complex, increasing FGF-FGFR affinity. nih.govnih.gov Additionally, SOS interacts with the adjoining FGFR, promoting protein-protein interactions that stabilize dimerization. nih.govnih.gov This suggests that SOS potentiates FGF signaling by mimicking the role of heparin in enhancing FGF-FGFR affinity and promoting receptor dimerization. nih.govnih.gov

Exploration of Thrombin Generation Pathway Modulation

Sucrose octasulfate has also been shown to influence the thrombin generation pathway. ncats.ioncats.io Thrombin is a key protease in the coagulation cascade. nih.gov Studies have demonstrated that SOS can suppress thrombin generation in plasma. ncats.ioncats.ionih.gov Investigations into the mechanism of thrombin inactivation by heparin cofactor II (HCII) revealed that SOS can significantly accelerate this process, similar to heparin. nih.gov SOS binds to thrombin at specific sites, facilitating the interaction with HCII. nih.gov This suggests a potential role for oversulfated disaccharides like sucrosofate in regulating thrombin generation, particularly through HCII-dependent mechanisms. nih.gov

Molecular Mechanisms within Advanced Delivery Systems Involving this compound

This compound plays a crucial role in advanced drug delivery systems, particularly in liposomal formulations. It is utilized as a trapping agent to encapsulate drugs within liposomes, often through remote loading techniques. researchgate.netmdpi.comnih.gov For instance, in liposomal irinotecan (B1672180) formulations like ONIVYDE, ammonium sucrosofate (ASOS) is used as a complexing agent. ncats.ionih.gov The mechanism involves establishing a transmembrane gradient of sucrosofate salt, which drives the accumulation and retention of the drug within the liposome (B1194612). mdpi.comgoogle.com The interaction between the drug molecule (e.g., irinotecan) and sucrosofate within the liposome leads to the formation of a precipitated or gelated state, effectively trapping the drug. ncats.ionih.gov This remote loading mechanism, facilitated by the properties of this compound, is critical for achieving high drug encapsulation efficiency and maintaining drug stability within the liposomal carrier. mdpi.comnih.govgoogle.com The choice of ammonium as the counterion in this compound for these systems, compared to other salts like ammonium sulfate, has been investigated for its impact on liposome stability. nih.gov

Role of this compound in Liposomal Encapsulation and Drug Retention

This compound acts as a trapping agent within the aqueous core of liposomes. This polyanionic compound, when encapsulated inside liposomes during their formation, creates an environment conducive to the accumulation of positively charged or weakly basic drugs. The mechanism involves the interaction between the drug molecules and the internal this compound. nih.govgoogle.com

For weakly basic drugs, the presence of a higher concentration of this compound inside the liposome compared to the external medium facilitates their remote loading. The neutral form of the weak base drug, which can permeate the lipid bilayer, diffuses into the liposome's internal aqueous phase. nih.govscielo.br Once inside, the drug encounters the acidic environment generated by the ammonium salt and becomes protonated, acquiring a positive charge. scielo.br The positively charged drug then interacts ionically with the negatively charged sucrosofate ions, forming a complex or precipitate within the liposome core. nih.govnih.gov This charged or aggregated state of the drug is less permeable to the lipid bilayer, effectively trapping the drug inside the liposome and preventing its leakage back into the external medium. scielo.brscielo.br

This mechanism contributes to high drug encapsulation efficiency and improved drug retention within the liposomal formulation. nih.govdovepress.com Compared to other trapping agents like ammonium sulfate, ammonium sucrosofate has been shown to lead to more stable entrapment of certain drugs. nih.govnih.gov The formation of a stable internal complex between the drug and this compound is key to maintaining a high drug concentration gradient and minimizing premature drug release. dovepress.com

Generation of Electrochemical Gradients by this compound Salts for Remote Drug Loading

The primary function of this compound salts in remote drug loading is the generation of an electrochemical gradient across the liposomal membrane. This gradient serves as the driving force for the active transport of drugs into the liposome's interior after the vesicles have been formed. nih.govscielo.br

The process typically begins with the preparation of liposomes in a solution containing this compound. google.com This results in a high internal concentration of the salt within the liposomal aqueous core. The external medium is then exchanged with a solution that has a lower concentration of ammonium ions or a different pH. scielo.br This creates a transmembrane gradient. For weak base drugs, the internal acidic environment, resulting from the equilibrium involving ammonium ions, drives the protonation of the drug as it enters the liposome. scielo.brgoogle.com

The permeability of the liposomal membrane to the drug in its neutral form allows it to cross the bilayer, while the internal environment facilitates its conversion to a charged state that cannot easily traverse the membrane. nih.govscielo.br The continuous influx of neutral drug molecules and their subsequent trapping as charged species or complexes maintains the concentration gradient and drives further drug loading until equilibrium is reached or the internal trapping capacity is saturated. nih.gov

Sucrosofate triethylammonium (B8662869) salt (TEA-SOS), a related sucrosofate salt, has been specifically noted for its use in creating a transmembrane concentration gradient for the remote loading of irinotecan into liposomes. nih.govresearchgate.netresearchgate.net In this instance, one molecule of sucrosofate can bind multiple molecules of irinotecan, contributing to efficient loading and retention. nih.govresearchgate.net The use of sucrosofate salts for remote loading offers advantages in achieving high loading efficiencies and stable drug entrapment compared to some other gradient methods. nih.govdovepress.commdpi.com

The stability of the electrochemical gradient generated by ammonium sucrosofate is influenced by factors such as the lipid composition of the liposome and the integrity of the lipid bilayer. nih.govgoogle.com The low permeability of the sucrosofate counterion also contributes to the stability of the ammonium ion gradient, supporting prolonged drug accumulation and stable storage of the liposomal formulation. nih.gov

Table 1: Role of this compound in Liposomal Systems

| Mechanism | Description | Key Outcome |

| Liposomal Encapsulation & Drug Retention | This compound in the liposome core interacts with incoming drugs, forming trapped species. nih.govgoogle.comnih.gov | High encapsulation efficiency, Reduced leakage. nih.govdovepress.com |

| Electrochemical Gradient Generation | Creates a concentration gradient of ammonium/sucrosofate ions across the liposome membrane. nih.govscielo.br | Drives active/remote drug loading. nih.govscielo.br |

| Drug Complex Formation | Polyanionic sucrosofate binds to charged drug molecules inside the liposome. nih.govnih.gov | Stable entrapment, Prevents efflux. dovepress.comnih.gov |

Table 2: Comparison of Trapping Agents in Remote Drug Loading (Example Findings)

| Trapping Agent | Drug Example | Observed Outcome (vs. alternatives) | Source |

| Ammonium Sucrosofate | Irinotecan | More stable in serum compared to liposomes employing ammonium sulfate. nih.gov | nih.gov |

| Ammonium Sucrosofate | Vincristine | Higher loading efficiency and more stable inner drug form with less drug release compared to ammonium sulfate. dovepress.com | dovepress.com |

| Sucrosofate Triethylammonium Salt (TEA-SOS) | Irinotecan | One molecule can bind 8 molecules of irinotecan. nih.govresearchgate.net | nih.govresearchgate.net |

Preclinical Research on Sucrosofate Ammonium in in Vitro and in Vivo Models Excluding Human Trials

In Vitro Experimental Models for Sucrosofate (B108227) Ammonium (B1175870) Research

In vitro models provide controlled environments to study the effects of compounds on biological systems at the cellular or molecular level. news-medical.netiaea.org

Cell-Based Assays for Investigating Biological Activities

Cell-based assays are frequently employed to assess the biological impact of compounds on various cell types, including cancer cells. While direct studies on the inherent biological activity of Sucrosofate ammonium alone in cell-based assays are not prominently detailed in the provided information, formulations utilizing this compound have been evaluated. For instance, cell-proliferation assays have been used to compare the effects of encapsulated and nonencapsulated irinotecan (B1672180) formulations, where this compound serves as a trapping agent within the liposomes. These assays investigate aspects such as cellular uptake mechanisms and the inhibition of cell division by the drug-loaded liposomes. acs.orgnih.gov Such studies indirectly highlight the role of this compound in enabling the formation of liposomal formulations that can then exert biological effects on cells.

Biochemical Studies in Acellular Systems

Biochemical studies in acellular systems examine the interactions and effects of compounds in controlled, non-cellular environments. This compound's function as a trapping agent in the remote loading of drugs like irinotecan into liposomes involves specific biochemical principles, such as the creation and maintenance of transmembrane ion gradients. mdpi.comresearchgate.net Studies evaluating the stability of liposomal formulations containing this compound in serum also fall under this category, assessing the integrity of the liposomal structure and drug retention in a biological fluid devoid of cells. acs.orgnih.govnih.gov Furthermore, research into the parent compound, sucrose (B13894) octasulfate, has indicated its ability to suppress thrombin generation in plasma, suggesting potential biochemical interactions in acellular biological fluids. ncats.io Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized in acellular systems to analyze the components and drug release from liposomal formulations containing this compound. nih.gov

In Vivo Animal Models for Investigating Therapeutic Efficacy and Biological Activities

Animal Model Selection and Rationale in this compound Studies

In studies involving formulations that utilize this compound, particularly in oncology, xenograft mouse models are commonly selected. nih.govgoogle.comcrownbio.comwindows.netepistem.co.uk These models involve implanting human tumor cells or tissue into immunocompromised mice (such as athymic nude mice or SCID mice) to allow the human cancer to grow without being rejected by the host's immune system. nih.govwindows.netmdpi.com The rationale for using these models is to create a living system that mimics the environment of human tumors, enabling the assessment of the therapeutic agent's effectiveness against human cancer cells in vivo. crownbio.commdpi.com Specific cancer types modeled include human breast (BT474), colon (HT29), and pancreatic cancer (MIA PaCa-2 and patient-derived xenografts). nih.gov The selection of these models is driven by the type of cancer being targeted by the encapsulated drug (e.g., irinotecan for various solid tumors including pancreatic cancer) rather than specific biological effects of this compound itself on the animal model. nih.govdovepress.com

Assessment of Compound Efficacy and Biological Impact in Animal Systems

The assessment of efficacy and biological impact in animal models involves evaluating the therapeutic outcomes and how the compound or formulation affects the living system. wikipedia.orgpharmafeatures.com

Investigations in Oncology Models (e.g., Xenografts)

Preclinical investigations in oncology models, particularly xenografts, have demonstrated the therapeutic efficacy of liposomal formulations that employ this compound as a trapping agent. Studies using a photodynamic liposomal irinotecan formulation prepared with ammonium sucrosulfate showed significant anti-tumor effects in xenograft models. nih.gov For instance, a single treatment with this formulation led to the eradication of tumors in mice bearing MIA PaCa-2 pancreatic cancer xenografts and low-passage patient-derived pancreatic cancer xenografts. nih.gov This efficacy was superior when compared to monotherapies. nih.gov

Assessment in these models typically involves monitoring tumor growth over time. The biological impact is further investigated through analyses such as biodistribution studies, which track the accumulation of the drug and its metabolites within the tumor tissue and other organs. Studies have shown enhanced delivery and increased tumor accumulation of irinotecan and its metabolites in laser-treated tumors in these xenograft models, correlating with the observed anti-tumor efficacy. nih.gov This enhanced delivery is attributed to the properties of the liposomal formulation, facilitated by the inclusion of this compound as the trapping agent, and potentially triggered by external stimuli like light in photodynamic approaches. nih.gov

The following table summarizes some key findings from preclinical studies involving formulations utilizing this compound in oncology xenograft models:

| Model Type | Cancer Type | Formulation Type | Key Finding | Source |

| Xenograft Mouse Model | Human Breast | Liposomal Irinotecan (containing ASOS) | Showed efficacy in preclinical studies. | nih.gov |

| Xenograft Mouse Model | Human Colon | Liposomal Irinotecan (containing ASOS) | Showed efficacy in preclinical studies. | nih.gov |

| Xenograft Mouse Model (MIA PaCa-2 xenografts) | Pancreatic Cancer | Photodynamic Liposomal Irinotecan (with ASOS) | Single treatment resulted in tumor eradication; superior to monotherapies. | nih.gov |

| Xenograft Mouse Model (Patient-derived) | Pancreatic Cancer | Photodynamic Liposomal Irinotecan (with ASOS) | Single treatment resulted in tumor eradication; superior to monotherapies. | nih.gov |

These preclinical studies in animal models provide evidence of the potential therapeutic benefits of formulations incorporating this compound, primarily by enabling effective drug encapsulation and delivery to tumor sites.

Other Potential Biological Activities (e.g., Anticoagulant, Anti-inflammatory, Antiviral)

Based on the available preclinical research data from the provided sources, specific studies focusing on the anticoagulant, anti-inflammatory, or antiviral activities of this compound as a standalone chemical compound in in vitro or in vivo models were not identified. The reported preclinical investigations primarily highlight the use of this compound as a key component, specifically as a trapping agent, in the formulation of liposomal drug delivery systems, most notably for encapsulating irinotecan nih.govgoogle.comgoogle.comacs.orgresearchgate.netgoogle.comresearchgate.netgoogleapis.comgoogle.com.

Translational Research Considerations in Preclinical Development of this compound Analogues

Translational research involving this compound in preclinical development is predominantly observed in the context of its application as a crucial element in the formulation of liposomal nanoparticles, particularly nanoliposomal irinotecan (also known as MM-398, PEP02, or ONIVYDE) google.comresearchgate.netgoogle.comnih.gov. In this capacity, this compound serves as a trapping agent for the remote loading of irinotecan into liposomes nih.govacs.orgresearchgate.net. This formulation strategy has demonstrated enhanced stability of the liposomes in serum compared to those prepared with other salts like ammonium sulfate (B86663) nih.gov.

Preclinical studies utilizing this liposomal irinotecan formulation, which effectively acts as an analogue in terms of drug delivery, have shown promising anti-tumor efficacy in a variety of in vivo cancer models. These models include xenografts of human breast (BT474) and colon (HT29) cancers in mice nih.gov. Furthermore, superior anti-tumor efficacy compared to free irinotecan has been reported in multiple in vivo tumor models, such as pancreatic, colorectal, breast, gastric, lung, and cervical cancers, as well as Ewing's sarcoma nih.gov.

The translational considerations in the preclinical development of such formulations center on improving the pharmacokinetic profile and enhancing drug delivery to the tumor site. Liposomal encapsulation, facilitated by trapping agents like this compound, aims to increase the circulation time of the drug and promote its accumulation within tumors through mechanisms such as the Enhanced Permeability and Retention (EPR) effect researchgate.netgoogle.comrsc.org. This effect exploits the leaky vasculature and impaired lymphatic drainage commonly found in tumors researchgate.netgoogle.comrsc.org.

Preclinical experiments with nanoliposomal irinotecan have shown that this approach leads to increased availability of the active metabolite, SN-38, within the tumor microenvironment acs.orggoogle.com. SN-38 is primarily generated in tumor-associated macrophages (TAMs) acs.orggoogle.com. The preclinical data indicated dose-dependent anti-tumor efficacy at lower doses compared to non-liposomal irinotecan google.com. Translational research efforts also involve correlating preclinical imaging techniques, such as FMX-MRI, with tumor drug uptake to predict the effectiveness of nanotherapeutic delivery google.com.

The preclinical findings from these studies support the potential for translating liposomal formulations utilizing this compound as a trapping agent into clinical applications for cancer therapy.

Preclinical Efficacy of Nanoliposomal Irinotecan (utilizing this compound) in In Vivo Tumor Models

| Cancer Type | In Vivo Model | Key Finding (vs. Free Irinotecan) | Source |

| Pancreatic Cancer | In vivo tumor models | Superior anti-tumor efficacy | nih.gov |

| Colorectal Cancer | Human colon (HT29) xenograft mouse model | Efficacy | nih.gov |

| In vivo tumor models | Superior anti-tumor efficacy | nih.gov | |

| Breast Cancer | Human breast (BT474) xenograft mouse model | Efficacy | nih.gov |

| In vivo tumor models | Superior anti-tumor efficacy | nih.gov | |

| Gastric Cancer | In vivo tumor models | Superior anti-tumor efficacy | nih.gov |

| Lung Cancer | In vivo tumor models | Superior anti-tumor efficacy | nih.gov |

| Cervical Cancer | In vivo tumor models | Superior anti-tumor efficacy | nih.gov |

| Ewing's Sarcoma | In vivo tumor models | Superior anti-tumor efficacy | nih.gov |

Advanced Analytical and Computational Methodologies for Sucrosofate Ammonium Studies

Spectroscopic and Chromatographic Techniques for Detailed Analysis

The combination of spectroscopic and chromatographic methods provides a powerful toolkit for the in-depth analysis of Sucrosofate (B108227) ammonium (B1175870), from confirming its molecular structure to quantifying its presence in various matrices.

Application of NMR Spectroscopy in Molecular Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of sulfated sucrose (B13894) derivatives. Advanced NMR techniques, such as two-dimensional (2D) NMR and deuterium-induced differential-isotope-shift measurements, have been successfully applied to completely assign the proton (¹H) and carbon-¹³ (¹³C) resonances of potassium sucrose octasulfate nih.gov. This level of detail confirms the complete sulfation of the sucrose backbone during synthesis and verifies the identity of the sugar moiety nih.gov.

In the context of Sucrosofate ammonium, these NMR methods are critical for:

Structural Confirmation: Verifying the covalent structure and the positions of the sulfate (B86663) groups on the sucrose framework.

Impurity Profiling: Detecting and characterizing carbon-containing impurities and potential hydrolysis products nih.gov.

Interaction Studies: Observing changes in chemical shifts upon interaction with other molecules, which can provide insights into binding sites and conformational changes. The effects of sulfation on proton chemical shifts are well-documented; for instance, protons on sulfated carbons and adjacent carbons are shifted downfield nih.gov.

Below is a representative table of ¹H NMR chemical shifts for sucrose, which serves as a foundational reference for interpreting the more complex spectra of its sulfated derivatives.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |

| H-1 | 5.38 | d | 3.88 |

| H-2 | 3.52 | dd | 10, 3.84 |

| H-3 | 3.72 | t | 9.56 |

| H-4 | 3.43 | t | 9.42 |

| H-5 | 3.83 | m | |

| H-6 | 3.78 | d | 2.96 |

| H-1' | 3.63 | s | |

| H-3' | 4.18 | d | 8.76 |

| H-4' | 4.01 | t | 8.56 |

| H-5' | 3.86 | m | |

| H-6' | 3.79 | d | 2.8 |

| Data adapted from representative ¹H NMR analysis of Sucrose in D₂O researchgate.net |

Utilization of Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the elemental composition of this compound. Due to the highly polar and charged nature of sulfated carbohydrates, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed researchgate.netresearchgate.netnih.gov.

Key applications of MS in this compound research include:

Molecular Weight Determination: High-resolution MS provides accurate mass measurements, which are fundamental for confirming the molecular formula nih.gov.

Structural Fragmentation: Tandem MS (MS/MS) experiments generate characteristic fragment ions by breaking down the precursor ion. The fragmentation pattern provides valuable information about the molecule's structure, including the sequence and location of sulfate groups researchgate.netresearchgate.net. For highly charged species like sucrose octasulfate, the precursor ion can be fragile, making controlled fragmentation crucial for structural analysis researchgate.net.

Quantitative Analysis: When coupled with liquid chromatography, MS offers a highly sensitive and specific method for quantifying this compound in complex mixtures, such as biological fluids. A novel ion-pair reversed-phase ultra-performance liquid chromatography (IPRP-UPLC) method coupled with ESI-MS/MS has been developed for the sensitive determination of sucrose octasulfate in plasma researchgate.netnih.gov.

The analysis of highly sulfated compounds often requires the addition of counterions, such as tetraalkyl ammonium salts, to form detectable, singly charged positive complex ions and prevent fragmentation caused by strong coulomb repulsion researchgate.net.

Advanced Chromatographic Separations for Compound Characterization and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. The high negative charge imparted by the sulfate groups is a key feature exploited in these separations.

Anion-Exchange Chromatography (AEC): This is a primary method for purifying sulfated polysaccharides. The separation is based on the interaction between the negatively charged sulfate groups and the positively charged stationary phase nih.govoup.com. A salt gradient is typically used to elute the bound molecules, with more highly charged species eluting at higher salt concentrations nih.govoup.com. This technique is effective for removing contaminants like other polysaccharides (e.g., alginate, laminarin), proteins, and phlorotannins oup.com.

Size-Exclusion Chromatography (SEC): Following ion-exchange purification, SEC can be used to separate molecules based on their size, further purifying the this compound fraction and providing information about its molecular weight distribution mdpi.com.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for such polar compounds, ion-pairing RP-HPLC can be a powerful analytical tool. This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing it to be retained and separated on a non-polar stationary phase researchgate.netnih.gov.

The table below summarizes the chromatographic techniques used for the analysis of sulfated carbohydrates.

| Technique | Principle of Separation | Primary Application for this compound |

| Anion-Exchange Chromatography (AEC) | Charge | Purification, separation from less-sulfated species and other contaminants. |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Further purification, determination of molecular weight and polydispersity. |

| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Polarity (of ion-pair) | Purity assessment and quantification, especially when coupled with MS. |

Advanced Microscopy for Investigating Supramolecular Assemblies Involving this compound

Advanced microscopy techniques are vital for visualizing the organization of this compound within larger structures, such as liposomal drug delivery systems, where it can act as a trapping agent googleapis.comnih.gov.

Fluorescence Lifetime Nanoscopy for Liposomal Formulations

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful, non-invasive technique for probing the local microenvironment of fluorescent molecules. In the context of liposomal formulations containing a fluorescent drug and this compound, FLIM can provide insights into the supramolecular organization of the encapsulated components nih.gov. The fluorescence lifetime of a molecule is sensitive to its immediate surroundings, allowing differentiation between various physical states of a drug within a liposome (B1194612) (e.g., crystallized, free in solution, or bound to the membrane) nih.govmdpi.com.

By analyzing the fluorescence lifetime pixel by pixel in a microscope image, FLIM can:

Identify Different Species: Resolve the contributions of co-existing fluorescent species, each with a characteristic lifetime nih.gov.

Map Drug Distribution: Visualize the spatial distribution of the drug in its different states within individual liposomes nih.gov.

Monitor Formulation Stability: Detect changes in the drug's physical state over time or upon interaction with biological media mdpi.com.

For instance, studies on liposomal doxorubicin using a phasor approach to FLIM have successfully identified and quantified three distinct states of the drug: crystallized, free, and membrane-bound, each with a unique fluorescence lifetime nih.gov. This methodology is directly applicable to investigating liposomal systems where this compound is used to create a gelated or precipitated intraliposomal drug depot googleapis.com.

Computational Approaches in this compound Research

Computational methods, particularly molecular dynamics (MD) simulations, offer an atomic-level view of the conformational dynamics of this compound and its interactions with its environment. These simulations can complement experimental data and provide insights that are difficult to obtain through experiments alone.

MD simulations can be used to study:

Conformational Preferences: The flexibility of the sucrose backbone and the orientation of the sulfate groups are key to its function. Simulations can explore the accessible conformations of the molecule in solution scispace.com.

Solvation and Hydration: Understanding the interaction of this compound with water molecules is crucial, as hydration patterns can influence its interactions with other molecules nih.gov.

Molecular Interactions: Simulations can model the binding of this compound to proteins or its role in forming a complex with drug molecules inside a liposome. These studies can elucidate the specific interactions, such as hydrogen bonds and electrostatic forces, that stabilize these complexes nih.gov.

For example, MD simulations of sucrose in aqueous solutions have provided detailed information on intramolecular hydrogen bonding and the dynamics of hydroxyl groups, which are critical for its interaction with other molecules scispace.com. Such computational studies on this compound would be invaluable for understanding the mechanisms behind its stabilizing effects in pharmaceutical formulations.

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and dynamics simulations offer a dynamic perspective on the interactions of this compound with biological macromolecules. While specific studies on the ammonium salt are limited, research on the closely related sucrose octasulfate (SOS) provides a foundational understanding of its interaction mechanisms, particularly in the context of fibroblast growth factor (FGF) signaling.

Crystallographic studies have revealed the structural basis for the activation of FGF signaling by SOS. nih.gov These studies show that SOS can induce the dimerization of FGF receptors (FGFRs) in a manner dependent on FGF. The crystal structure of the FGF2-FGFR1-SOS complex demonstrates a symmetric arrangement of two 1:1:1 FGF2-FGFR1-SOS ternary complexes. nih.gov Within this complex, SOS plays a dual role: it binds to both FGF and FGFR, thereby enhancing the affinity between the growth factor and its receptor, and it also interacts with the adjacent FGFR, promoting the protein-protein interactions necessary for the stabilization of the dimer. nih.gov

Molecular modeling techniques, such as simulated annealing and positional refinement, were employed to elucidate this crystal structure. nih.gov These computational methods are essential for refining the atomic coordinates obtained from X-ray diffraction data to generate a physically and chemically plausible three-dimensional model of the complex.

The insights gained from the static crystal structure can be extended through molecular dynamics (MD) simulations. MD simulations can model the behavior of the this compound-protein complex over time in a simulated physiological environment. This allows for the study of the flexibility of the complex, the stability of the interactions, and the role of solvent molecules. For instance, MD simulations could be used to investigate the dynamics of the head-to-head symmetric binding of two SOS molecules within the heparin-binding canyon of the FGF2-FGFR1 dimer, a phenomenon suggested by electron density maps from crystallographic data. nih.gov

Table 1: Key Interactions in the FGF2-FGFR1-Sucrose Octasulfate Complex

| Interacting Molecules | Key Function | Supporting Evidence |

|---|---|---|

| Sucrose Octasulfate - FGF2 | Increases binding affinity | Crystal structure of the ternary complex nih.gov |

| Sucrose Octasulfate - FGFR1 | Increases binding affinity | Crystal structure of the ternary complex nih.gov |

In Silico Prediction of Biological Activities and Binding Affinities

In silico methods are instrumental in predicting the biological activities and binding affinities of compounds like this compound, thereby guiding experimental research and accelerating drug discovery processes. These computational approaches can screen large libraries of molecules and predict their interactions with various biological targets.

Given the known interaction of sucrose octasulfate with the FGF signaling pathway, in silico approaches can be employed to predict its binding affinity and specificity. nih.govnih.govnih.govnih.gov Techniques such as molecular docking could be used to predict the preferred binding pose of this compound within the heparin-binding sites of different FGFs and FGFRs. Docking algorithms score these poses based on factors like electrostatic interactions and shape complementarity, providing a quantitative estimate of the binding affinity.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of this compound and its analogs. By correlating structural features of a series of molecules with their experimentally determined biological activities, QSAR models can predict the activity of new or untested compounds. For this compound, a QSAR study could explore how variations in the degree of sulfation or the nature of the counter-ion affect its ability to modulate FGF signaling.

While specific in silico predictive studies on this compound are not extensively documented in the literature, the foundational knowledge of sucrose octasulfate's interaction with heparin-binding growth factors provides a strong basis for such computational investigations. nih.govnih.govnih.gov These studies could expand the known biological activity profile of this compound beyond its role in FGF signaling to other heparin-binding protein systems.

Table 2: Potential In Silico Approaches for this compound Research

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Prediction of binding to various growth factor receptors | Binding affinity and interaction poses |

| Molecular Dynamics Simulations | Analysis of the stability of predicted protein-ligand complexes | Dynamic behavior and stability of interactions |

| QSAR Modeling | Prediction of biological activity based on chemical structure | Potency and efficacy in modulating biological pathways |

Future Directions and Emerging Research Avenues for Sucrosofate Ammonium

Development of Novel Synthetic Analogues of Sucrosofate (B108227) Ammonium (B1175870)

Research into novel synthetic analogues of sucrosofate ammonium represents a key future direction. By modifying the structure of this compound, researchers aim to enhance its desirable properties or introduce new functionalities. This could involve altering the degree or pattern of sulfation, modifying the sugar backbone, or incorporating other chemical moieties. The goal is to create analogues with improved potency, altered specificity for biological targets, enhanced stability, or reduced potential for off-target effects.

Methods for preparing various salts of sucrosofate, including ammonium, sodium, and potassium salts, are already known. google.comgoogle.com This existing knowledge provides a foundation for the synthesis of novel analogues by exploring different counterions and modifications to the sucrose (B13894) octasulfate structure. For instance, sulfated forms of other disaccharides like lactose (B1674315) and maltose (B56501) are also being envisioned, suggesting a broader scope for structural variations. google.comgoogle.com The development of such analogues could lead to compounds with tailored properties for specific therapeutic or industrial applications.

Exploration of New Biological Applications Beyond Established Areas

While sulfated polysaccharides, including this compound, have shown promise in areas such as anticoagulant, anti-inflammatory, and antiviral therapies, there is significant potential to explore new biological applications. ontosight.ai The ability of sulfated polysaccharides to interact with various biological molecules, including proteins and cell surface receptors, suggests a broader range of potential bioactivities that could be leveraged. ontosight.ai

Future research could focus on investigating the effects of this compound and its analogues on other biological pathways and disease models. This might include exploring its potential in modulating immune responses, influencing cell growth and differentiation, or acting as a scaffold for tissue engineering. Identifying novel interactions with specific biomolecules could unlock entirely new therapeutic avenues for this class of compounds.

Refinement of Delivery Systems Utilizing this compound

This compound has demonstrated utility as a trapping agent in liposomal drug delivery systems, particularly for encapsulating positively charged drugs like irinotecan (B1672180). researchgate.netnih.govncats.ionih.gov The use of sucrosofate triethylammonium (B8662869) salt (TEA-SOS) has been shown to create an electrochemical gradient across liposomal membranes, facilitating high drug encapsulation efficiency. researchgate.netnih.govmdpi.com For example, one molecule of TEA-SOS can bind multiple molecules of irinotecan. researchgate.netnih.govmdpi.com Liposomes utilizing ammonium sucrosofate (ASOS) as a complexing agent have also shown improved stability in serum compared to those using conventional ammonium sulfate (B86663). nih.gov

Future research will likely focus on refining these delivery systems to further enhance their performance. This includes optimizing the loading efficiency of various drugs, improving the stability of the formulations during storage and in biological environments, and achieving targeted delivery to specific cells or tissues. google.comgoogle.com Strategies could involve modifying liposome (B1194612) composition, exploring different types of nanocarriers beyond liposomes (such as lipid-coated mesoporous silica (B1680970) nanoparticles which have shown improved efficacy and safety over liposomes for irinotecan delivery in pancreatic cancer models), or developing novel remote loading techniques utilizing this compound or its analogues. nih.govnih.gov The aim is to develop more efficient, stable, and targeted delivery systems that can improve the therapeutic index of encapsulated drugs and reduce off-target effects.

Here is a table summarizing some findings related to sucrosofate and drug delivery systems:

| Delivery System Type | Sucrosofate Salt Used | Encapsulated Drug | Key Finding | Source |

| Liposomes | TEA-SOS | Irinotecan | Creates electrochemical gradient for high encapsulation; binds 8 irinotecan molecules per SOS molecule. | researchgate.netnih.govmdpi.com |

| Liposomes | ASOS | Irinotecan | Improved stability in serum compared to ammonium sulfate. | nih.gov |

| Lipid-Coated Mesoporous Silica Nanoparticles | Not specified | Irinotecan | Improved efficacy and safety over liposomes in pancreatic cancer models. | nih.gov |

Addressing Challenges in Research Translation for this compound-Based Technologies

Translating research findings on this compound into clinical applications and commercial technologies involves navigating various challenges. These challenges can include scaling up synthesis and purification processes, developing robust and reproducible manufacturing methods for delivery systems, conducting comprehensive preclinical and clinical studies to demonstrate safety and efficacy, and addressing regulatory requirements.

Future efforts need to focus on streamlining the translation pipeline. This involves fostering collaboration between academic researchers and industry partners, developing standardized protocols for characterization and testing of this compound and its formulations, and addressing potential intellectual property considerations. Overcoming these translational challenges is essential to realize the full potential of this compound-based technologies for therapeutic and other applications. The development of liposomal drug products, for instance, highlights the complexities of translation, involving aspects like manufacturing processes, regulatory environments, and the need for robust data from clinical trials. researchgate.net

Q & A

Q. What factorial design approaches optimize this compound’s formulation parameters (e.g., drug loading efficiency)?

- Methodology : Apply a Box-Behnken design to evaluate factors like ammonium concentration, reaction time, and temperature. Response variables include drug loading (%) and particle size (dynamic light scattering). Validate models using analysis of variance (ANOVA) .

Q. Which in silico tools predict this compound’s interaction with biological targets (e.g., albumin binding)?

- Methodology : Perform molecular docking simulations using AutoDock Vina to model binding affinities with serum albumin (PDB ID: 1AO6). Validate predictions with surface plasmon resonance (SPR) to measure association/dissociation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.